3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide
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Overview
Description
3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide: is a chemical compound with the molecular formula C16H14BrClN2OS It is known for its unique structure, which includes a bromine atom, a chloro-methylphenyl group, and a carbamothioyl-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-bromo-benzoyl chloride with 3-chloro-4-methylphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, particularly involving the thiourea moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structure and reactivity.
- Studied for its interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new polymers and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the bromine and chlorine atoms enhances its binding affinity and specificity. The thiourea moiety can form hydrogen bonds with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
- 3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide
- 3-bromo-N-(3-chloro-2-methylphenyl)-2-thiophenecarboxamide
Comparison:
- Structural Differences: The position of the substituents and the nature of the functional groups vary among these compounds.
- Reactivity: The presence of different substituents affects the reactivity and types of reactions they undergo.
- Applications: While all these compounds have potential applications in research and industry, their specific uses may differ based on their unique properties.
Properties
IUPAC Name |
3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2OS/c1-9-5-6-12(8-13(9)17)18-15(21)19-14(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNAVBNTNFWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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